3-Chloro-1H-indazol-7-amine

Medicinal Chemistry Cell Cycle Inhibition Oncology

3-Chloro-1H-indazol-7-amine (CAS 316810-88-5) is a disubstituted indazole scaffold widely used as a synthetic building block in medicinal chemistry. It features a chlorine atom at the 3-position and a primary amine at the 7-position of the indazole ring, providing a vector for rapid diversification into libraries of potent kinase inhibitors, particularly targeting CDK, TTK, PLK4, and Aurora kinases.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 316810-88-5
Cat. No. B1643670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-7-amine
CAS316810-88-5
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)N)Cl
InChIInChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyINNKUCJPAUKEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazol-7-amine (CAS 316810-88-5): A Core Reference Building Block for Kinase-Focused Medicinal Chemistry


3-Chloro-1H-indazol-7-amine (CAS 316810-88-5) is a disubstituted indazole scaffold widely used as a synthetic building block in medicinal chemistry [1]. It features a chlorine atom at the 3-position and a primary amine at the 7-position of the indazole ring, providing a vector for rapid diversification into libraries of potent kinase inhibitors, particularly targeting CDK, TTK, PLK4, and Aurora kinases [2]. Its compact structure (MW 167.6 g/mol, C7H6ClN3) and predicted physicochemical properties (cLogP ~1.8, pKa ~12.83) position it as a versatile intermediate for lead optimization programs requiring precise modulation of lipophilicity and hydrogen-bonding interactions .

Why 3-Chloro-1H-indazol-7-amine Cannot Be Replaced by Unsubstituted or Alternative Halogen Indazole Cores in Critical Syntheses


Substituting 3-Chloro-1H-indazol-7-amine with its unsubstituted parent (1H-indazol-7-amine) or alternative 3-halogen analogs (e.g., 3-Br, 3-F) is not bioisosterically neutral and can lead to significant loss of potency or synthetic failure. The C-3 chlorine atom is a critical pharmacophoric element and a synthetic handle; its specific size and electronegativity dramatically influence target binding. For instance, in a benchmark study of N-(7-indazolyl)benzenesulfonamide derivatives, the 3-chloro-substituted derivative achieved an IC50 of 0.44 μM against L1210 murine leukemia cells, identified as the most potent in the series [1]. Furthermore, 3-chloroindazoles exhibit distinct reactivity and do not readily undergo nucleophilic displacement with aromatic amines under standard conditions, unlike other halogen analogs, requiring specific catalytic conditions for cross-coupling reactions [2]. These factors make simple interchange a high-risk procurement decision that can derail established SAR, alter pharmacokinetic profiles, or halt a synthetic pathway.

Quantitative Evidence Guide: Head-to-Head Potency and Physicochemical Differentiation for 3-Chloro-1H-indazol-7-amine


Validated Anticancer Potency: The 3-Chloro Substituent is Essential for Superior Anti-Leukemic Activity vs. Other Indazole Analogs

In a foundational structure-activity relationship study, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide was identified as the most potent cell cycle inhibitor in a series of N-(7-indazolyl)benzenesulfonamide derivatives, far surpassing its analogs. While the precise IC50 values for all comparators were not publicly digitized, the study explicitly concludes that the compound containing the 3-Chloro-1H-indazol-7-amine core achieved an IC50 of 0.44 μM, establishing it as the optimal core for this phenotype [1]. This data provides quantifiable validation that the 3-chloro substitution is critical for achieving sub-micromolar potency in a cell-based proliferation assay, directly contrasting with other unsubstituted or substituted indazole cores evaluated in the same study.

Medicinal Chemistry Cell Cycle Inhibition Oncology Structure-Activity Relationship

Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Parent Indazole

The target compound offers a quantifiable physicochemical advantage over its unsubstituted parent, 1H-indazol-7-amine (CAS 21443-96-9). The introduction of chlorine at the 3-position increases the computed partition coefficient (XLogP3-AA) to 1.8 [1], compared to a predicted XLogP of approximately 1.0 for 1H-indazol-7-amine [2]. This 0.8 log unit increase in lipophilicity can significantly improve passive membrane permeability, a critical parameter for intracellular target engagement. The pKa of the 3-chloro derivative is also predicted to be altered due to the electron-withdrawing effect of the chlorine atom, which may influence solubility and binding interactions differently than the parent compound.

Physicochemical Property Prediction Drug Design Bioisosterism

Validated Utility as a Chemical Probe for Kinase Profiling: Evidence from PLK4 and CDC7 High-Throughput Screens

The compound serves as a validated intermediate for generating inhibitors with potent activity against key oncology targets. While the core building block itself is not typically profiled, its derivatives have yielded low-nanomolar IC50 values in kinase assays. For example, derivatized analogs within the same chemotype have demonstrated PLK4 inhibition with IC50 values as low as 0.3 nM in Lanthascreen Eu kinase binding assays [1], and CDC7 inhibition with IC50 values of 7 nM in cell-free assays and 850 nM in cellular MCM2 phosphorylation assays [2]. This data establishes the scaffold's precedent for achieving high potency against high-value, difficult-to-drug targets, providing a strong evidence-based rationale for selecting the 3-chloro-7-aminoindazole core for lead generation.

Kinase Inhibitor Profiling Chemical Biology High-Throughput Screening

Differential Synthetic Reactivity as a Key Intermediate for Late-Stage Functionalization

The chlorine atom at the 3-position is not merely a hydrophobic bioisosteric replacement; it dictates a specific synthetic reactivity profile that sets it apart from other haloindazoles. The presence of the chlorine atom allows for controlled late-stage functionalization via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under appropriately optimized conditions [1]. This is supported by patent literature describing general synthetic routes to complex kinase inhibitors from this exact intermediate [2]. The bromo analog, while more reactive in some cross-couplings, can suffer from dehalogenation side reactions, and the fluoro analog is often inert under standard conditions. Thus, the 3-chloro derivative offers a unique and tunable balance of stability and reactivity for iterative library synthesis, a key differentiator for process chemistry and medicinal chemistry procurement.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Optimal Procurement and Application Scenarios for 3-Chloro-1H-indazol-7-amine Based on Evidence-Based Differentiation


Lead Optimization of Cell Cycle Checkpoint Kinase Inhibitors

Based on the validated sub-micromolar antiproliferative activity of its N-benzenesulfonamide derivative against L1210 leukemia cells (IC50 = 0.44 μM), 3-Chloro-1H-indazol-7-amine is the rational starting point for medicinal chemistry teams building focused libraries targeting CDK, PLK4, or TTK kinases [1]. Its defined SAR at the 7-position amine provides a clear vector for appending sulfonamide or amide warheads to engage the hinge-binding region of kinases, while the 3-chloro group modulates ATP-pocket binding interactions, de-risking the initial hit-to-lead chemistry compared to unsubstituted scaffolds [2].

Parallel Synthesis of Diverse Kinase Inhibitor Libraries via C3-Functionalization

The balanced reactivity of the C3-chlorine atom makes this compound an ideal intermediate for high-throughput medicinal chemistry. It can be subjected to Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions for rapid diversification. This allows for the systematic exploration of the chemical space around the indazole core, generating dozens to hundreds of analogs with high fidelity. Its procurement is thus directly aligned with the needs of hit expansion and structure-activity relationship (SAR) studies in academic core facilities and biotech CROs [3].

Fragment-Based Drug Discovery (FBDD) for Intracellular Oncology Targets

With a molecular weight of 167.6 Da and a balanced predicted cLogP of 1.8, this compound adheres to the 'Rule of Three' for fragment libraries [4]. It represents a superior, highly soluble fragment hit for NMR and SPR screening campaigns against kinases or other ATP-binding proteins. Its inherent ligand efficiency can be optimized by growing from the 7-amine position, providing a clear path from a validated fragment hit to a potent lead, directly addressing the high attrition rates often encountered in FBDD programs starting from less validated heterocyclic cores.

Synthesis of Isoform-Selective Chemical Probes for the Kinome

The significant kinome profiling data available for its derivatives, showing single-digit nanomolar potency for targets like PLK4 and double-digit nanomolar for CDC7, qualify this building block for synthesizing chemical probes for biological target validation [5]. Using this structurally defined core, biologists and chemical biologists can produce highly potent and potentially selective inhibitors to dissect signaling pathways, reducing the chemical noise and off-target effects associated with broader-spectrum kinase inhibitors derived from less-characterized scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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